molecular formula C17H26INO3 B1388181 tert-butyl N-(2-{[2-(4-methylphenyl)-1-iodopropan-2-yl]oxy}ethyl)carbamate CAS No. 902836-79-7

tert-butyl N-(2-{[2-(4-methylphenyl)-1-iodopropan-2-yl]oxy}ethyl)carbamate

Cat. No. B1388181
M. Wt: 419.3 g/mol
InChI Key: VOHIYIBOYIGSNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-(2-{[2-(4-methylphenyl)-1-iodopropan-2-yl]oxy}ethyl)carbamate, also known as TBC, is a synthetic compound with a wide range of applications in scientific research. It is an organic compound that is used as an intermediate in the synthesis of various compounds including pharmaceuticals, agrochemicals, and other specialty chemicals. Due to its high reactivity and low toxicity, TBC is a valuable tool in the laboratory and has been used in a variety of research applications.

Scientific Research Applications

Tert-butyl N-(2-{[2-(4-methylphenyl)-1-iodopropan-2-yl]oxy}ethyl)carbamate has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of various compounds, including pharmaceuticals and agrochemicals. In addition, it has been used to synthesize a variety of polymers and other specialty chemicals. Furthermore, it has been used as a starting material in the synthesis of a variety of compounds with potential therapeutic applications.

Mechanism Of Action

Tert-butyl N-(2-{[2-(4-methylphenyl)-1-iodopropan-2-yl]oxy}ethyl)carbamate is a highly reactive compound and is capable of forming a variety of covalent bonds with other molecules. It has been used to form covalent bonds with proteins, peptides, and other biomolecules. This allows it to be used as a tool in the study of protein-protein interactions and other biochemical processes.

Biochemical And Physiological Effects

Tert-butyl N-(2-{[2-(4-methylphenyl)-1-iodopropan-2-yl]oxy}ethyl)carbamate has been used in a variety of biochemical and physiological studies. It has been used to study the effects of various compounds on the activity of enzymes, the structure of proteins, and the regulation of gene expression. In addition, it has been used to study the effects of various compounds on cell signaling pathways and other physiological processes.

Advantages And Limitations For Lab Experiments

Tert-butyl N-(2-{[2-(4-methylphenyl)-1-iodopropan-2-yl]oxy}ethyl)carbamate has several advantages for lab experiments. It is highly reactive, allowing it to form covalent bonds with a variety of other molecules. In addition, it is relatively non-toxic, making it safe to use in the laboratory. However, it is also relatively expensive, making it difficult to use for large-scale experiments.

Future Directions

There are several potential future directions for the use of tert-butyl N-(2-{[2-(4-methylphenyl)-1-iodopropan-2-yl]oxy}ethyl)carbamate in scientific research. It could be used for the synthesis of new compounds with potential therapeutic applications. In addition, it could be used to study the effects of various compounds on the activity of enzymes, the structure of proteins, and the regulation of gene expression. Furthermore, it could be used to study the effects of various compounds on cell signaling pathways and other physiological processes. Finally, it could be used to study the effects of various compounds on the development and progression of diseases.

properties

IUPAC Name

tert-butyl N-[2-[1-iodo-2-(4-methylphenyl)propan-2-yl]oxyethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26INO3/c1-13-6-8-14(9-7-13)17(5,12-18)21-11-10-19-15(20)22-16(2,3)4/h6-9H,10-12H2,1-5H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHIYIBOYIGSNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)(CI)OCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(2-{[2-(4-methylphenyl)-1-iodopropan-2-yl]oxy}ethyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-(2-{[2-(4-methylphenyl)-1-iodopropan-2-yl]oxy}ethyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-(2-{[2-(4-methylphenyl)-1-iodopropan-2-yl]oxy}ethyl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-butyl N-(2-{[2-(4-methylphenyl)-1-iodopropan-2-yl]oxy}ethyl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-butyl N-(2-{[2-(4-methylphenyl)-1-iodopropan-2-yl]oxy}ethyl)carbamate
Reactant of Route 5
tert-butyl N-(2-{[2-(4-methylphenyl)-1-iodopropan-2-yl]oxy}ethyl)carbamate
Reactant of Route 6
tert-butyl N-(2-{[2-(4-methylphenyl)-1-iodopropan-2-yl]oxy}ethyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.